molecular formula C22H22ClFN4O2S B6492843 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride CAS No. 1215707-78-0

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride

Cat. No.: B6492843
CAS No.: 1215707-78-0
M. Wt: 461.0 g/mol
InChI Key: WAXSMRIVWCQHMM-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4O2S and its molecular weight is 461.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.1136030 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S.ClH/c1-2-29-18-8-9-19-20(14-18)30-22(25-19)27(12-3-11-26-13-10-24-15-26)21(28)16-4-6-17(23)7-5-16;/h4-10,13-15H,2-3,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXSMRIVWCQHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Fluoro substituent : Enhances lipophilicity and can influence biological interactions.
  • Imidazole group : Often associated with pharmacological activity due to its role in enzyme inhibition and receptor binding.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the benzothiazole structure in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that compounds with similar structural motifs can inhibit the growth of pathogenic microorganisms effectively .

2. Ion Channel Modulation

Recent studies have highlighted the compound's ability to modulate ion channels, particularly Kv1.3 channels. Analogous compounds have demonstrated potent inhibitory effects on these channels, which are crucial in regulating cellular excitability and signaling pathways . The mechanism involves binding to specific sites on the ion channel, leading to altered ion flow and cellular responses.

3. Anticancer Potential

The benzothiazole scaffold is frequently explored for anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific interactions of this compound with cellular targets involved in cancer proliferation warrant further investigation .

Case Studies

Several studies provide insights into the biological activity of compounds related to this compound:

Case Study 1: Ion Channel Inhibition

In a study examining a series of benzothiazole derivatives, one analog exhibited comparable potency to established Kv1.3 inhibitors when tested under patch clamp conditions. This suggests that modifications to the benzothiazole structure can yield compounds with significant therapeutic potential against autoimmune diseases mediated by Kv1.3 channels .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of benzothiazole derivatives revealed that certain compounds demonstrated broad-spectrum antimicrobial activity. The study indicated that structural variations influenced efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

Data Tables

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
Ion Channel ModulationKv1.3 inhibition
AnticancerInduction of apoptosis

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